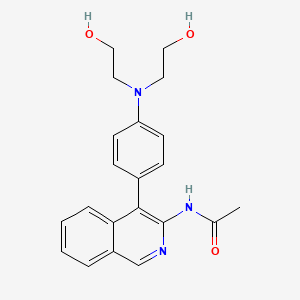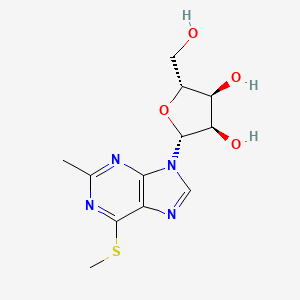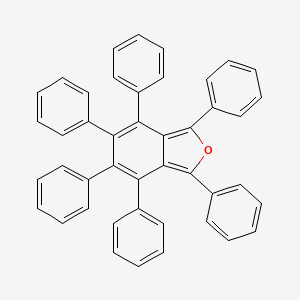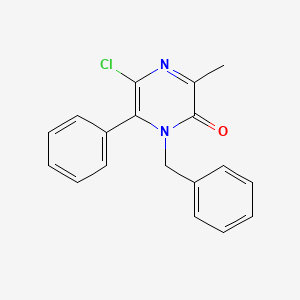
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of isoquinoline and acetamide groups, along with bis(2-hydroxyethyl)amino substituents, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of the isoquinoline derivative with bis(2-hydroxyethyl)amine under controlled conditions to introduce the bis(2-hydroxyethyl)amino group.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)acetamide: A structurally similar compound with different functional groups.
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)thiazole-2-yl)acetamide: Another related compound with a thiazole ring instead of an isoquinoline ring.
Uniqueness
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
64157-35-3 |
|---|---|
Fórmula molecular |
C21H23N3O3 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-[4-[4-[bis(2-hydroxyethyl)amino]phenyl]isoquinolin-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-15(27)23-21-20(19-5-3-2-4-17(19)14-22-21)16-6-8-18(9-7-16)24(10-12-25)11-13-26/h2-9,14,25-26H,10-13H2,1H3,(H,22,23,27) |
Clave InChI |
PSTRQTIAGKBJQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=CC=CC=C2C=N1)C3=CC=C(C=C3)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)



![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)



![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)


![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
